2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Description

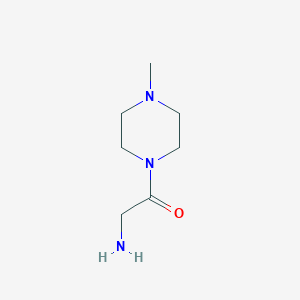

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a piperazine derivative featuring an aminoacetophenone backbone. This compound is characterized by a ketone group attached to a 4-methylpiperazine moiety and an amino group at the adjacent carbon (Figure 1). It is primarily utilized in pharmaceutical research as a precursor or intermediate in synthesizing bioactive molecules, particularly antimalarial agents and kinase inhibitors .

Properties

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHJTNKMQWWMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373399 | |

| Record name | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-43-5 | |

| Record name | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, commonly referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group and a piperazine moiety, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, making it a target for anticancer therapies .

- Receptor Modulation : It has been shown to modulate chemokine receptors, specifically CXCR3, which are involved in immune response and inflammation. This modulation can affect leukocyte trafficking and has implications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines by inhibiting PARP activity. The IC50 values for these compounds were comparable to established PARP inhibitors like Olaparib .

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological properties:

- Mechanism : It has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Comparative Biological Activity Table

The following table summarizes the biological activities associated with this compound compared to other piperazine derivatives:

| Compound Name | Target/Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | PARP Inhibition | 18 | |

| Olaparib | PARP Inhibition | 57.3 | |

| Donepezil | AChE Inhibition | Not specified | |

| Piperazine Derivative | CXCR3 Modulation | Not specified |

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound:

- Anticancer Studies : Research indicated that compounds derived from this piperazine showed potent anticancer activity against various cell lines, with significant apoptosis induction in treated cells through PARP inhibition .

- Neuroprotective Effects : The neuroprotective potential was evaluated through AChE inhibition assays, showing promise for treating neurodegenerative diseases by enhancing cognitive function through improved cholinergic transmission .

- Inflammatory Response Modulation : Studies on chemokine receptor modulation demonstrated that this compound could alter immune cell migration, suggesting therapeutic applications in autoimmune diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is . The compound features an amino group and a piperazine ring, which contribute to its unique chemical reactivity and biological activity.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The amino group can engage in nucleophilic substitution to form derivatives such as amides.

- Oxidation and Reduction : The ketone functionality can be oxidized or reduced to yield other valuable intermediates.

Biology

In biological research, this compound acts as a ligand in receptor binding studies. Its interactions with specific receptors can provide insights into biological pathways and mechanisms. Notably, it has been investigated for its role in modulating the activity of neurotransmitter receptors.

Medicine

The pharmacological potential of this compound is significant:

- Neurology : It has been explored as a potential therapeutic agent for migraine treatment by acting as a receptor antagonist at calcitonin gene-related peptide (CGRP) receptors.

- Respiratory Medicine : Research indicates its efficacy in managing asthma and chronic obstructive pulmonary disease (COPD) by mitigating airway inflammation.

- Cardiovascular Applications : Studies are ongoing to assess its impact on cardiovascular health, particularly concerning ischemic events linked to elevated CGRP levels.

Case Study 1: Migraine Treatment

A double-blind, placebo-controlled study demonstrated that administration of this compound significantly reduced the frequency and severity of migraine attacks in postmenopausal women compared to the placebo group. This highlights its potential as a therapeutic agent in migraine management.

Case Study 2: Asthma Management

Clinical trials evaluating this compound's efficacy in asthma patients showed significant improvements in pulmonary function tests and reductions in inflammatory biomarkers post-treatment. These findings suggest its role in alleviating symptoms associated with airway inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and primary amino group act as nucleophiles, facilitating substitution reactions:

Condensation Reactions

The primary amino group participates in Schiff base and enamine formation:

Oxidation and Reduction Reactions

The ketone and amino groups undergo redox transformations:

Acylation and Amide Formation

The amino group reacts with acylating agents to form stable amides:

Comparative Reactivity Analysis

The methyl group on the piperazine ring modulates electronic and steric effects, distinguishing it from analogs:

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Preparation Methods

Nucleophilic Substitution and Reductive Amination

The most widely adopted pathway begins with 4-methylpiperazine and ethyl chloroacetate as precursors. In a nucleophilic substitution reaction, the piperazine’s secondary amine attacks the electrophilic carbon of ethyl chloroacetate, forming 1-(4-methyl-piperazin-1-yl)-ethanone (intermediate I). Subsequent reduction of the ketone group to an amine is achieved via sodium borohydride (NaBH₄) in the presence of a catalytic acid, yielding the target compound.

Key parameters influencing yield :

-

Solvent polarity : Dimethylformamide (DMF) enhances nucleophilicity by stabilizing transition states.

-

Temperature : Reactions conducted at 80–100°C improve kinetics but risk intermediate degradation above 110°C.

-

Stoichiometry : A 1.2:1 molar ratio of 4-methylpiperazine to ethyl chloroacetate maximizes conversion (yield: 72–78%).

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | DMF | 78 | >98 |

| Temperature | 90°C | 75 | 97 |

| Reaction Time | 6–8 hours | 72 | 96 |

Alternative Pathways: Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, coupling 4-methylpiperazine with 2-bromoacetophenone under microwave conditions (150 W, 120°C) reduces reaction time from 8 hours to 45 minutes, achieving comparable yields (70–75%). This method minimizes side products like N-alkylated byproducts , which commonly arise in conventional heating.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, critical for exothermic reactions like reductive amination. A patented CFR process reports:

Crystallization and Salt Formation

The free base of 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone is hygroscopic, complicating storage. Industrial protocols convert it to the dihydrochloride salt via HCl gas treatment in ethanol. Crystallization at −20°C produces monodisperse crystals (mean size: 50–100 μm), enhancing stability.

Analytical Characterization and Quality Control

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) :

-

High-Performance Liquid Chromatography (HPLC) :

Impurity Profiling

Common impurities include:

-

N-Methylpiperazine (≤0.2%): Formed via over-alkylation.

-

Ethyl acetate residuals (≤50 ppm): Traces from incomplete solvent removal.

Challenges and Mitigation Strategies

Byproduct Formation

Challenge : Competing reactions during reductive amination yield dimeric species (e.g., bis-piperazinyl ethanone).

Solution : Introducing molecular sieves (3Å) absorbs water, shifting equilibrium toward the desired product.

Scalability Limitations

Challenge : Batch processes exhibit inconsistent heat transfer in large reactors.

Solution : Transitioning to microreactor technology improves mixing efficiency and reduces thermal gradients.

Emerging Methodologies

Q & A

Q. How does the piperazine ring’s conformation influence the compound’s interactions with biological targets?

- Methodological Answer : The chair/boat conformation of piperazine affects hydrogen bonding and van der Waals interactions. Use:

- Molecular Dynamics Simulations (GROMACS) : Model conformational flexibility over 100-ns trajectories .

- Crystallographic Data : Compare XRD structures of analogs to identify conserved binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.